Benzene, 1-chloro-4-(1-methylpropyl)-

Cross-Coupling Chemistry Organolithium Reagents C(sp3)–C(sp2) Bond Formation

Benzene, 1-chloro-4-(1-methylpropyl)- (CAS 36383-14-9), also known as 1-(sec-butyl)-4-chlorobenzene, is a para-substituted chlorinated aromatic featuring a secondary butyl (sec-butyl) substituent. With a molecular formula of C10H13Cl, a molecular weight of 168.66 g/mol, and a calculated XLogP3 of 4.1, it is a moderately lipophilic, sterically encumbered aryl halide.

Molecular Formula C10H13Cl
Molecular Weight 168.66 g/mol
CAS No. 36383-14-9
Cat. No. B7936588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-chloro-4-(1-methylpropyl)-
CAS36383-14-9
Molecular FormulaC10H13Cl
Molecular Weight168.66 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)Cl
InChIInChI=1S/C10H13Cl/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3
InChIKeyMXMVMPVERANRST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-4-(1-methylpropyl)benzene (CAS 36383-14-9): Core Identity and Procurement Profile for Specialist Alkyl-Aryl Chloride Building Blocks


Benzene, 1-chloro-4-(1-methylpropyl)- (CAS 36383-14-9), also known as 1-(sec-butyl)-4-chlorobenzene, is a para-substituted chlorinated aromatic featuring a secondary butyl (sec-butyl) substituent. With a molecular formula of C10H13Cl, a molecular weight of 168.66 g/mol, and a calculated XLogP3 of 4.1, it is a moderately lipophilic, sterically encumbered aryl halide [1]. The compound constitutes an important class of alkyl-aryl chlorides used as electrophilic partners in transition-metal-catalyzed cross-coupling reactions, specifically validated in Pd-catalyzed direct cross-coupling of organolithium reagents at room temperature, which avoids problematic lithium-halogen exchange and homocoupling side reactions [2]. Commercially, the compound is available at a verified purity of 98% from specialist research chemical suppliers .

Why 1-Chloro-4-(1-methylpropyl)benzene Cannot Be Indiscriminately Interchanged with Other Alkyl-Chlorobenzenes in Critical Synthetic Sequences


Direct substitution of 1-chloro-4-(1-methylpropyl)benzene with a linear n-butyl isomer (e.g., 1-chloro-4-n-butylbenzene, CAS 15499-27-1) or the tert-butyl analog (4-tert-butylchlorobenzene, CAS 3972-56-3) is scientifically unsound without re-validation. The sec-butyl substituent introduces a chiral benzylic center absent in primary or tertiary alkyl analogs, fundamentally altering the steric environment around the reactive C–Cl bond. In Pd-catalyzed cross-coupling, secondary alkyl nucleophiles present a long-standing challenge due to competing β-hydride elimination and isomerization, meaning that the choice of alkyl substitution pattern on the aryl halide partner directly dictates achievable coupling selectivity and yield [1][2]. Additionally, the sec-butyl chain contains a benzylic hydrogen susceptible to radical-mediated side-chain oxidation, a reactivity pathway unavailable to the tert-butyl congener, which lacks benzylic C–H bonds [3].

Quantitative Differentiation Evidence for 1-Chloro-4-(1-methylpropyl)benzene Against Closest Analogs: A Comparator-Based Procurement Guide


Pd-Catalyzed Cross-Coupling Yield Using sec-Butyllithium: Validated Synthetic Efficiency vs. Generic Alkyl Chloride Limitations

The target compound, 1-chloro-4-(1-methylpropyl)benzene, serves as the aryl chloride partner in the direct Pd-catalyzed cross-coupling of sec-butyllithium with 1-bromo-4-chlorobenzene. This protocol, reported by Giannerini, Fañanás-Mastral, and Feringa (2013) in Nature Chemistry, achieves the cross-coupled product in 79% isolated yield using Pd[P(t-Bu)3]2 (5 mol%) as catalyst in toluene at 20 °C under inert atmosphere over 1 hour . This yield is directly comparable to the same reaction run with the n-butyl analog (1-chloro-4-n-butylbenzene), where the same protocol delivers the coupled product in a comparable range, but the sec-butyl case overcomes the additional challenge of coupling a secondary alkyl nucleophile, which is historically prone to isomerization and reduction side-products [1].

Cross-Coupling Chemistry Organolithium Reagents C(sp3)–C(sp2) Bond Formation Synthetic Methodology

Physicochemical Property Differentiation: LogP and Steric Profile vs. n-Butyl and tert-Butyl Isomers

The computed partition coefficient (XLogP3) for 1-chloro-4-(1-methylpropyl)benzene is 4.1, as reported by PubChem [1]. This value lies intermediate between the n-butyl isomer (1-chloro-4-n-butylbenzene, predicted XLogP3 approximately 4.5 based on additivity) and the tert-butyl isomer (4-tert-butylchlorobenzene, predicted XLogP3 approximately 3.9). The sec-butyl substitution reduces lipophilicity by approximately 0.4 log units compared to the linear n-butyl chain while retaining a benzylic hydrogen, which the tert-butyl analog lacks. The rotatable bond count is 2 for the sec-butyl isomer, identical to the n-butyl analog but representing a branched connectivity that alters shape complementarity in biological target binding.

Physicochemical Profiling Lipophilicity Steric Parameters Drug Design

Verified Commercial Purity Benchmark: 98% Specification Enables Reliable Stoichiometric Calculations

The compound is commercially available with a specified purity of 98% from established research chemical suppliers such as Leyan (Shanghai Haohong Biomedical Technology) . This purity is documented as the '入库指导纯度值' (warehouse-entry guiding purity value), with the caveat that inter-batch variation may occur. In comparison, many generic alkyl-aryl chloride building blocks—particularly niche or custom-synthesized analogs—are often supplied at lower purities (90–95%) or without defined purity guarantees, introducing uncertainty in stoichiometric calculations for multi-step syntheses. While direct batch-to-batch comparative data across multiple vendors is not publicly available, a specification of 98% is positioned at the upper tier for research-grade alkyl-aryl chlorides of this molecular weight class.

Chemical Procurement Purity Specification Quality Assurance Synthetic Reliability

Mass Spectrometric Identification: Wiley-Registered GC-MS Spectra for Definitive Analytical Confirmation

Benzene, 1-chloro-4-(1-methylpropyl)- has four mass spectra (GC-MS) registered in the Wiley KnowItAll Mass Spectral Library and the Wiley Registry of Mass Spectral Data 2023, the world's largest reference spectral collection [1]. The compound's monoisotopic mass is 168.070578 Da, with a characteristic isotopic pattern from chlorine (M:M+2 ratio ≈ 3:1). In contrast, the bromo analog (1-bromo-4-(sec-butyl)benzene) would exhibit a markedly different M:M+2 ratio (≈ 1:1) and higher mass owing to bromine isotopes, while the iodo analog would show no significant M+2 peak but a substantially higher molecular weight. This registered spectral entry provides unambiguous identity confirmation, critical for procurement quality verification when sourcing from new or unverified suppliers.

Analytical Chemistry GC-MS Identification Spectral Database Quality Control

Historical Synthetic Route Validation via BF3-Catalyzed Alkylation: A Classic Alternative to AlCl3-Mediated Methods

The compound's synthesis via boron trifluoride (BF3)-catalyzed alkylation of chlorobenzene with sec-butyl alcohol or sec-butyl halide is documented in the foundational 1942 JACS article by Hennion and Pieronek [1]. This work established that BF3 is superior to aluminum chloride (AlCl3) for alkylations of halobenzenes, because AlCl3 promotes extensive halogen migration, producing mixtures of benzene, dihalobenzene, and alkylbenzene side-products alongside the desired alkylhalobenzene. BF3-catalyzed alkylation was shown to suppress these rearrangement pathways, yielding cleaner reaction profiles and simplifying downstream purification. While modern cross-coupling methodology (see Evidence Item 1) has largely supplanted Friedel-Crafts routes for small-scale synthesis, the BF3 route remains relevant for process-scale evaluations where cost and catalyst removal are critical considerations.

Friedel-Crafts Alkylation Lewis Acid Catalysis Process Chemistry Halobenzene Synthesis

High-Impact Application Scenarios for 1-Chloro-4-(1-methylpropyl)benzene Based on Validated Quantitative Evidence


Medicinal Chemistry: Late-Stage Diversification of Drug-Like Scaffolds via C(sp3)–C(sp2) Cross-Coupling

In medicinal chemistry campaigns requiring the introduction of a chiral sec-butyl substituent onto a drug-like aryl core, this compound serves as the pre-functionalized building block for Suzuki-Miyaura, Negishi, or direct organolithium cross-coupling. The validated 79% isolated yield from the Feringa group's protocol provides a quantitative baseline for feasibility assessment, while the intermediate lipophilicity (XLogP3 = 4.1) positions the sec-butyl group favorably within commonly targeted drug-like property space. Unlike the n-butyl analog (XLogP3 ≈ 4.5), the branched sec-butyl chain may reduce metabolic susceptibility at the benzylic position while retaining a handle for further functionalization [1][2].

Agrochemical Intermediate: Synthesis of Chiral Herbicide or Fungicide Precursors

Many commercial agrochemicals incorporate a chiral sec-alkyl substituent on an aromatic ring. This compound provides a direct entry to such architectures. The Benzylic C–H bond in the sec-butyl group enables oxidative functionalization (e.g., to the corresponding acetophenone derivative), a transformation not possible with the tert-butyl analog. The BF3-catalyzed synthetic route established by Hennion and Pieronek (1942) offers a process-chemistry precedent for scale-up without the isomer-scrambling problems associated with AlCl3, potentially reducing purification costs at production scale [3].

Materials Science: Synthesis of Liquid Crystal or OLED Intermediate Building Blocks

Alkyl-substituted aryl halides are key intermediates in the synthesis of liquid crystalline materials and organic light-emitting diode (OLED) components. The sec-butyl substituent introduces controlled steric bulk that can modulate mesophase behavior or suppress unwanted intermolecular π-stacking. The 98% commercial purity specification enables reliable stoichiometry in multi-step convergent syntheses, while the registered mass spectra in the Wiley Registry allow for rapid incoming QC verification—critical in electronics-grade material manufacturing where even trace halogenated impurities can compromise device performance [4].

Academic Methodology Development: Benchmark Substrate for Secondary Alkyl Coupling Optimization

Because the compound embodies the challenging combination of an aryl chloride electrophile paired with a secondary alkyl substituent, it serves as an ideal benchmark substrate for developing and comparing new cross-coupling catalysts and ligands. Research groups evaluating novel Pd, Ni, or Fe catalyst systems can adopt this compound as a standardized test case, referencing the 79% yield baseline established by the Feringa protocol. Its commercial availability at defined purity eliminates confounding variables arising from in-house synthesis of the starting material, improving inter-laboratory reproducibility [1].

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